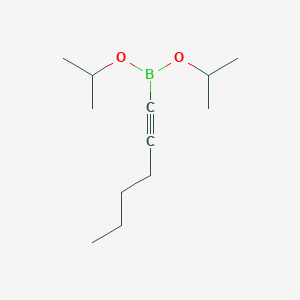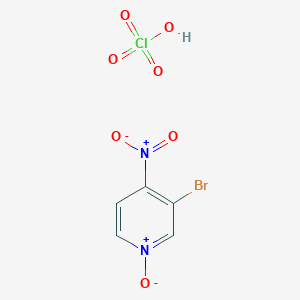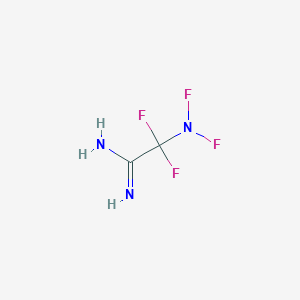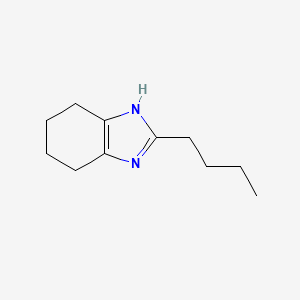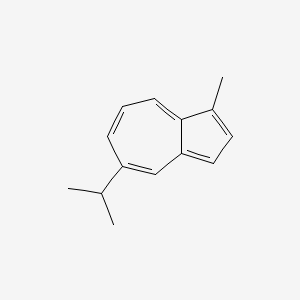![molecular formula C13H12O3S B14289650 Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- CAS No. 116589-61-8](/img/structure/B14289650.png)
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is a chemical compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a methylsulfonyl group and an ethanone moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- typically involves multiple steps. One common method includes the following steps :
Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride: This step involves the reaction of 4-(methylthio)benzyl alcohol with hydrochloric acid.
Formation of 4-(methylthio)phenylacetonitrile: The 4-(methylthio)benzyl chloride is then reacted with an alkali metal cyanide.
Condensation with 6-methylnicotinic ester: The resulting 4-(methylthio)phenylacetonitrile is condensed with 6-methylnicotinic ester to form 3-[2-(4-methylthio)phenyl]-2-cyanoacetyl(6-methyl)pyridine.
Hydrolysis and Decarboxylation: This intermediate is hydrolyzed and decarboxylated under acidic conditions to yield 3-[2-(4-methylthio)phenyl)acetyl(6-methyl)pyridine.
Oxidation: Finally, the compound is oxidized to produce Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 4’-methyl-:
1-(4-Methylphenyl)-1-ethanone: This compound is structurally similar but does not contain the methylsulfonyl group.
Uniqueness
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is unique due to the presence of both the naphthalene ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
116589-61-8 |
|---|---|
Formule moléculaire |
C13H12O3S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
1-(4-methylsulfonylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3S/c1-9(14)10-7-8-13(17(2,15)16)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |
Clé InChI |
BPPGPNVDNMBHTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


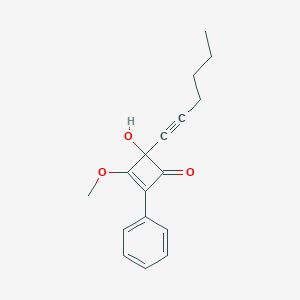
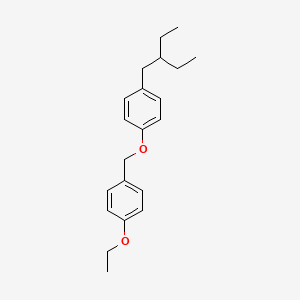
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
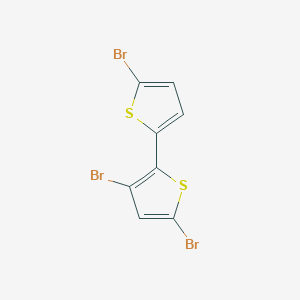
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
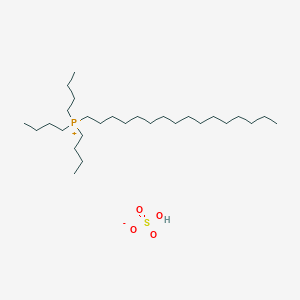
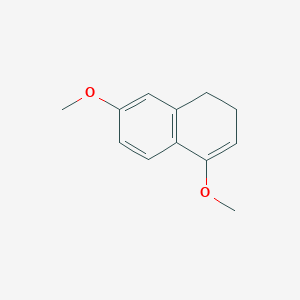
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
